molecular formula C12H14ClN3OS B2826197 5-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine CAS No. 2379947-48-3

5-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine

Cat. No.: B2826197
CAS No.: 2379947-48-3
M. Wt: 283.77
InChI Key: IOCCOQDLOWWLBM-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine: is a complex organic compound that belongs to the class of heterocyclic aromatic amines. This compound features a pyrimidine ring substituted with a chloro group and an N-ethyl group, which itself is further substituted with a methoxy group and a methylthiophenyl group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

5-chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS/c1-8-3-4-11(18-8)10(17-2)7-16-12-14-5-9(13)6-15-12/h3-6,10H,7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCCOQDLOWWLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC2=NC=C(C=N2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the core pyrimidine ring. One common synthetic route includes the following steps:

  • Formation of the Pyrimidine Ring: : This can be achieved through a condensation reaction between an appropriate β-diketone and guanidine.

  • Introduction of the Chloro Group: : Chlorination of the pyrimidine ring can be performed using reagents such as thionyl chloride (SOCl₂) under controlled conditions.

  • Attachment of the Ethyl Group: : The ethyl group can be introduced via nucleophilic substitution reactions using ethylamine.

  • Introduction of the Methoxy and Methylthiophenyl Groups: : These groups can be introduced through subsequent substitution reactions using methanol and methylthiophene derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂, and heat.

  • Reduction: : LiAlH₄, NaBH₄, and anhydrous ether.

  • Substitution: : Ethylamine, methanol, and methylthiophene derivatives under reflux conditions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of various substituted pyrimidines.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: : It can be used as a probe to study biological systems and interactions with biomolecules.

  • Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which it is used. For example, in medicinal applications, it may interact with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:

  • 5-Chloro-2-methoxypyrimidine: : Similar core structure but lacks the ethyl and methylthiophenyl groups.

  • N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine: : Similar to the target compound but without the chloro group.

These comparisons highlight the uniqueness of 5-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine

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